

An In-depth Technical Guide to N-(4-Oxocyclohexyl)acetamide

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Compound of Interest

Compound Name: **N-(4-Oxocyclohexyl)acetamide**

Cat. No.: **B123319**

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This technical guide provides a comprehensive overview of **N-(4-Oxocyclohexyl)acetamide**, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Chemical Identity

IUPAC Name: **N-(4-oxocyclohexyl)acetamide**[\[1\]](#)

Synonyms:

- 4-Acetamidocyclohexanone[\[1\]](#)
- p-Acetamidocyclohexanone
- 4-N-Acetyl-amino-cyclohexanone[\[2\]](#)
- N-(4-ketocyclohexyl)acetamide
- Acetamide, N-(4-oxocyclohexyl)-[\[1\]](#)

CAS Number: 27514-08-5

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-(4-Oxocyclohexyl)acetamide**.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₂	[1]
Molecular Weight	155.19 g/mol	[1]
Appearance	White to off-white solid/powder	
Melting Point	137 °C	
Boiling Point	359.1 ± 31.0 °C (Predicted)	
Density	1.07 ± 0.1 g/cm ³ (Predicted)	
Solubility	Soluble in Methanol	

Synthesis of **N-(4-Oxocyclohexyl)acetamide**

N-(4-Oxocyclohexyl)acetamide can be synthesized through several routes, most commonly via the acylation of 4-aminocyclohexanone or the reductive amination of 1,4-cyclohexanedione.

Experimental Protocol: Acetylation of 4-Aminocyclohexanone

This protocol describes a general procedure for the synthesis of **N-(4-Oxocyclohexyl)acetamide** by acetylating 4-aminocyclohexanone hydrochloride with acetic anhydride.

Materials:

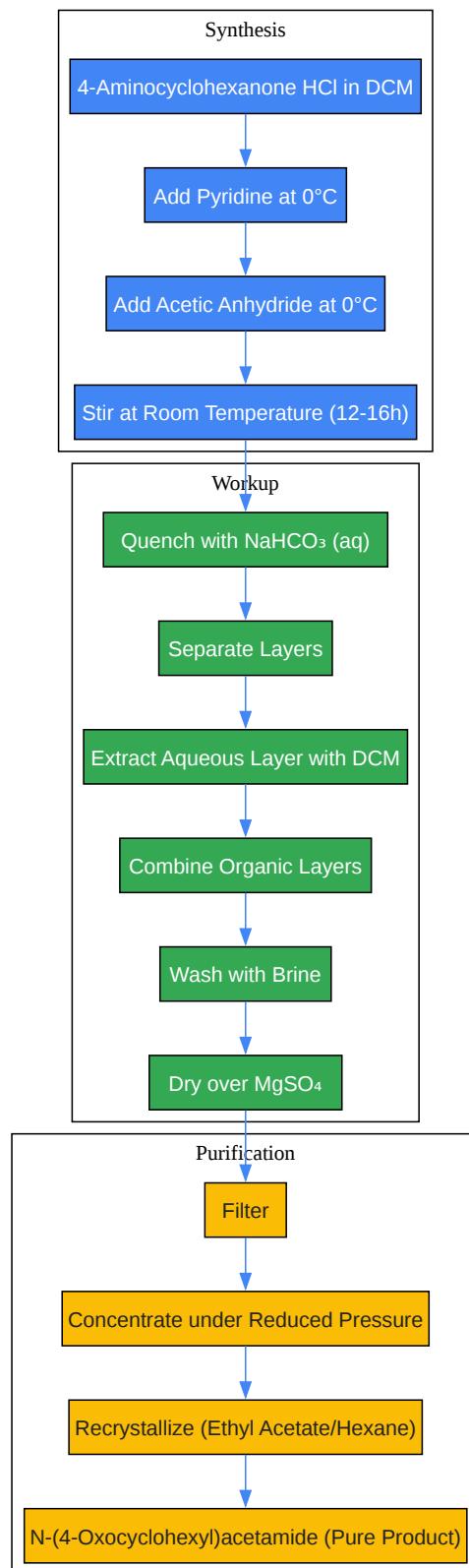
- 4-Aminocyclohexanone hydrochloride
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane.
- Base Addition: Cool the suspension in an ice bath and add pyridine (2.2 eq) dropwise.
- Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer.
 - Extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield **N-(4-Oxocyclohexyl)acetamide** as a white solid.

Experimental Workflow: Synthesis and Purification



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Synthesis and Purification Workflow

Analytical Methods

The identity and purity of **N-(4-Oxocyclohexyl)acetamide** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the acetyl and cyclohexyl protons.

- General Experimental Conditions: A sample of **N-(4-Oxocyclohexyl)acetamide** is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer.[3]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for the carbonyl, amide, and cyclohexyl carbons.

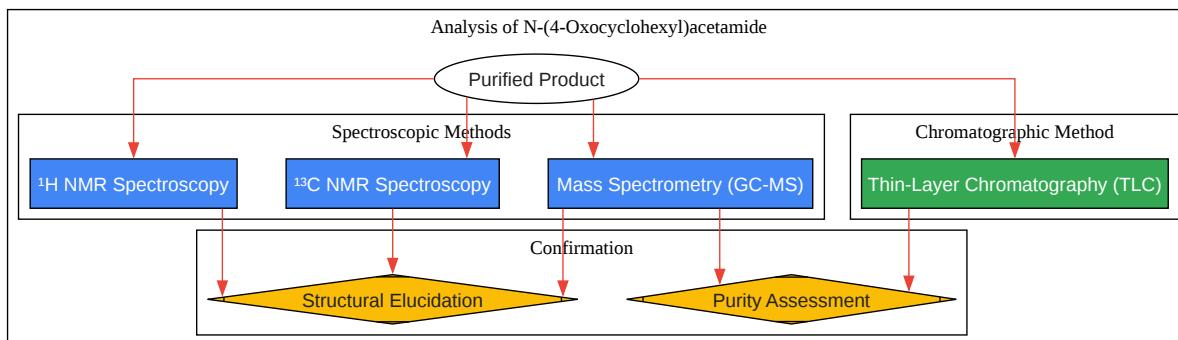
- General Experimental Conditions: A sample is dissolved in CDCl₃, and the spectrum is recorded on a 100 MHz NMR spectrometer.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

- Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 155.19. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement.

Analytical Workflow



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References

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- 2. Buy N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [smolecule.com]
- 3. rsc.org [rsc.org]
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